Vat Red 14

Description

Contextualization of Vat Dyes in Industrial and Academic Chemistry

Vat dyes have a long history, with natural indigo (B80030) being one of the earliest examples used since prehistoric times. taylorandfrancis.com The development of synthetic vat dyes, beginning with the synthesis of Indanthrene by René Bohn in 1901, marked a pivotal advancement in dye chemistry, moving from natural sources to complex synthetic molecules. scribd.comebsco.com This class of dyes is crucial in industrial chemistry due to the durable and vibrant coloration they provide to cellulosic fibers like cotton. scribd.comtaylorandfrancis.comcncolorchem.com Their application involves a complex interplay of chemical reactions, including reduction and oxidation, which are subjects of ongoing study in academic chemistry to optimize processes and minimize environmental impact. scribd.comslideshare.nettaylorandfrancis.combohrium.com The unique chemical structures of vat dyes, often based on anthraquinone (B42736) and related polycyclic systems, contribute to their stability and optical properties, making them interesting subjects for academic research beyond traditional dyeing applications. slideshare.netresearchgate.net

Significance of Vat Red 14 in Contemporary Research and Development

This compound (C.I. 71110) is a synthetic vat dye that holds significance in contemporary research and development due to its specific properties and applications. cncolorchem.comworlddyevariety.comchemicalbook.com Its use extends beyond traditional textile dyeing to areas such as printing and potentially as building blocks for organic electronics, owing to its conjugated system and functional groups. researchgate.netguidechem.com Research efforts are also focused on addressing the environmental aspects associated with vat dyeing, including the exploration of alternative reducing agents to replace less environmentally friendly options like sodium hydrosulfite. scribd.comtaylorandfrancis.com Furthermore, studies investigating the potential toxicity and heavy metal content associated with vat dyes, including this compound, highlight its relevance in environmental chemistry and the development of more sustainable practices. researchgate.netiosrphr.org

Scope and Objectives of the Research Outline

This research outline focuses solely on the chemical compound this compound. The scope includes its chemical identification, physical and chemical properties, synthesis methods, and its established applications in industrial and academic settings. The objectives are to consolidate existing knowledge on this compound, present relevant scientific data and research findings, and contextualize its importance within the broader field of vat dyes and chemical research, strictly adhering to the specified content inclusions and exclusions.

Properties

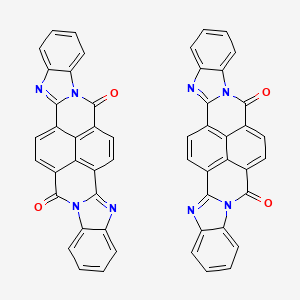

IUPAC Name |

3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione;3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H12N4O2/c31-25-15-12-10-14-22-16(26(32)30-20-8-4-2-6-18(20)28-24(14)30)11-9-13(21(15)22)23-27-17-5-1-3-7-19(17)29(23)25;31-25-15-11-12-16-22-14(24-28-18-6-2-4-8-20(18)30(24)26(16)32)10-9-13(21(15)22)23-27-17-5-1-3-7-19(17)29(23)25/h2*1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZAOXGPXCPSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C7=NC8=CC=CC=C8N7C5=O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N7C5=NC8=CC=CC=C87 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H24N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8005-56-9 | |

| Record name | C.I. Vat Red 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008005569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Vat Red 14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisbenzimidazobenzo[lmn][3,8]phenanthrolinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes and Mechanistic Analysis

Vat Red 14 is primarily synthesized through the condensation of naphthalene (B1677914) tetracarboxylic acid derivatives with aromatic o-diamines, such as 1,2-diaminobenzene (o-phenylenediamine). google.commdpi.comabu.edu.ng

Condensation Reactions of Naphthalene Tetracarboxylic Acid Derivatives and Aromatic Amines

The core synthesis involves the reaction between naphthalene-1,4,5,8-tetracarboxylic acid or its anhydrides (the 1,8-monoanhydride or the 1,8,4,5-dianhydride) and 1,2-diaminobenzene. chemicalbook.comgoogle.comgoogle.com This condensation process leads to the formation of the naphthoylenebisbenzimidazole isomers, which constitute this compound. google.com

Several synthetic methods have been reported:

Heating a mixture of benzene-1,2-diamine and Naphthalene-1,4,5,8-tetracarboxylic acid in glacial acetic acid or pyridine (B92270) solution. chemicalbook.com

Heating Naphthalene-1,4,5,8-tetracarboxylic acid with 2-nitrobenzenamine, followed by reduction of the nitro group and cyclization. chemicalbook.com

Treating benzene-1,2-diamine with N,N'-diaryl-1,4,5,8-naphthoate carboximide. chemicalbook.com

A reported process involves stirring naphthalene-1,4,5,8-tetracarboxylic 1,8-monoanhydride with 1,2-diaminobenzene and glacial acetic acid in water in an autoclave under nitrogen. google.comgoogle.com The reaction mixture is heated gradually, initially at lower temperatures (e.g., 60-110 °C) for precondensation, followed by heating to higher temperatures (e.g., 150-160 °C) to complete the condensation. google.comgoogle.com This method can yield this compound with a high yield, such as 98% of theory. google.comgoogle.com

Role of Specific Solvents and Catalysts in Reaction Pathways

The choice of solvent and catalyst significantly influences the synthesis and the resulting isomer ratio. Common solvents include glacial acetic acid, pyridine, and water. chemicalbook.comgoogle.comgoogle.com

Glacial Acetic Acid: Used as a solvent and acid catalyst, glacial acetic acid can influence the proportion of isomers obtained. chemicalbook.comgoogle.comgoogle.com When used as a solvent, it can lead to an appreciable amount of naphthoylenebisbenzimidazole-peri-dicarboxylic anhydride (B1165640) as a by-product. google.com

Pyridine: Also used as a solvent. chemicalbook.comfibre2fashion.com

Water: Can be used as a solvent, often under superatmospheric pressure at elevated temperatures. google.comgoogle.com Using water as a diluent can lead to wastewater pollution from excess aromatic diamines. google.com

Acid Catalysts: Biodegradable acids, such as aliphatic carboxylic acids, particularly acetic acid or formic acid, are preferred acid catalysts. google.com The amount of acid catalyst can vary, typically below 25% of the reaction medium weight. google.com Hydrochloric acid has also been reported as a catalyst. google.com

The reaction conditions, such as temperature profiles, also play a crucial role. A two-step heating process involving initial precondensation at 60-110 °C followed by completion at 130-180 °C under acid catalysis in an aqueous medium has been shown to be effective. google.com Carrying out the reaction in organic solvents can result in different isomer ratios compared to aqueous media. google.com

Isomer Control and Stereoselective Synthesis Research

This compound is a mixture of cis and trans isomers of naphthoylenebisbenzimidazole. wikipedia.orggoogle.comnih.govresearchgate.net The trans isomer (C.I. Vat Orange 7) is considered coloristically more desirable due to its pure, reddish-orange hue, while the cis isomer (C.I. Vat Red 15) has a duller shade. google.comnih.gov

Controlling the ratio of cis and trans isomers is a key area of research in the synthesis of perinone dyes. The condensation of naphthalene-1,4,5,8-tetracarboxylic acid derivatives with 1,2-diaminobenzene typically yields a mixture of these isomers. google.com For example, a synthesis using naphthalene-1,4,5,8-tetracarboxylic 1,8-monoanhydride and 1,2-diaminobenzene in water with glacial acetic acid as a catalyst resulted in a product composed of 63% trans isomer (Vat Orange 7) and 37% cis isomer (Vat Red 15). google.comgoogle.com Modifying the condensation conditions, such as omitting the precondensation step and rapidly heating to a high temperature, can alter the isomer ratio, potentially yielding a mixture with a lower percentage of the trans isomer and a higher percentage of the cis isomer, along with by-products. google.comgoogle.com

Research aims to optimize reaction conditions to favor the formation of the more desirable trans isomer. google.com Techniques for separating the isomers have also been developed, often exploiting differences in the solubility of their salts. nih.gov For instance, the trans isomer can be precipitated as a sparingly soluble potassium salt by heating the mixture in an ethanol/potassium hydroxide (B78521) solution. nih.gov Fractionation with 90% sulfuric acid is another method for separation. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Strategies

Traditional synthesis methods for vat dyes, including perinones, have often involved the use of hazardous chemicals and high boiling solvents, leading to significant environmental concerns due to wastewater containing unreacted raw materials, byproducts, and inorganic salts. fibre2fashion.com Heavy metal catalysts used in some vat dye syntheses also contribute to pollution. fibre2fashion.com

Efforts are being made to develop greener and more sustainable synthesis strategies for perinone dyes. One such approach is hydrothermal synthesis, which utilizes high-temperature water (typically 180-250 °C) as the solvent. nih.govresearchgate.net This method can prepare perinones from naphthalene bisanhydride and o-phenylenediamine (B120857) using stoichiometric amounts of starting materials without the need for co-solvents or catalysts. nih.govresearchgate.net Hydrothermal synthesis is considered robust and less affected by various reaction parameters. nih.gov Microwave irradiation can also be applied to drastically accelerate the hydrothermal generation of fused heterocycles like perinones. researchgate.net

While the synthesis of vat dyes has historically been associated with environmental challenges, research into alternative methods like hydrothermal synthesis represents a move towards more environmentally friendly production. nih.govresearchgate.netfibre2fashion.com

Derivatization and Functionalization Strategies for Tunable Performance

While the provided search results focus heavily on the synthesis of the core this compound structure (the mixture of cis and trans perinone isomers), the broader class of perylene (B46583) diimides (PDIs), to which perinones are related, are subject to extensive derivatization and functionalization to tune their properties for various applications, including organic electronics. nih.govrsc.orgacs.orgresearchgate.net

Although specific derivatization strategies directly applied to the this compound isomer mixture for performance tuning are not detailed in the provided snippets, the general principles applied to related perylene diimides can be considered. Functionalization of the aromatic core or the imide nitrogen atoms in PDIs can modify their electronic, optical, and solubility properties. nih.govrsc.orgacs.org For instance, substituting the imide nitrogen with different aromatic or aliphatic groups is a common functionalization strategy for perylene diimides. acs.org Introducing substituents onto the perylene core can also tune properties. rsc.orgresearchgate.net

The inherent structure of perinones, with their central perylene-like core and benzimidazole (B57391) units, provides sites for potential functionalization. However, the practical lack of solubility of perinones in typical organic solvents can present a challenge for derivatization reactions that require homogeneous conditions. nih.govresearchgate.net

Analysis of Isomeric Forms (e.g., cis- and trans-Perinone) and Solid Solution Behavior

This compound is a solid solution composed of the cis and trans isomers of perinone, which have the molecular formula C₂₆H₁₂N₄O₂ researchgate.netnih.gov. The industrial synthesis process typically results in this mixed crystal containing both isomers unito.it. The solid solution of cis- and trans-perinone is isotypic with the crystal structures of pure cis-perinone (Pigment Red 194) and trans-perinone (Pigment Orange 34) researchgate.netnih.gov.

In the crystal structure of the this compound solid solution, each molecular position can be occupied by either a cis- or a trans-perinone molecule researchgate.netnih.gov. Both isomers exhibit positional and orientational disorder within the crystal lattice researchgate.netnih.gov. Specifically, the cis-perinone structure shows a twofold orientational disorder, while the trans-perinone structure is ordered researchgate.netnih.gov. Lattice-energy minimizations using computational methods, such as force-field and DFT-D, on ordered models have been conducted to understand the preferred local arrangements and probabilities of molecular arrangements in the disordered system nih.gov. These calculations indicate that the solid solution contains both orientations of the cis isomer but only one orientation for the trans molecules researchgate.net.

The presence of these isomers and their arrangement in the solid solution significantly influences the pigment's properties, including its color researchgate.netnih.gov. While both isomers have similar crystal structures, subtle differences in molecular arrangement and the direction of transition dipoles contribute to their distinct colors; trans-perinone exhibits a reddish-orange shade (Pigment Orange 43), and cis-perinone shows a bluish-red shade (Pigment Red 194) nih.govacs.org. The solid solution, this compound, presents a color that is a mixture of these, typically described as dark yellow-red or orange powder worlddyevariety.com.

Advanced Crystallographic and Morphological Investigations

The crystal structure of the perinone solid solution (this compound) has been determined using single-crystal X-ray analysis nih.gov. Both cis-perinone (Pigment Red 194) and trans-perinone (Pigment Orange 34) crystallize in the monoclinic crystal system with the space group P2₁/c acs.org. The crystal structures are characterized by the stacking of flat molecules, primarily driven by π–π interactions researchgate.netiucr.org. The molecular arrangement in the stacks and the overlap between molecules along the stacking axis are crucial in determining the solid-state properties, including color acs.org.

In the crystal structures of cis-perinone polymorphs, the molecules are also arranged in a herringbone pattern due to the different orientation of molecules in neighboring stacks iucr.org. Interplanar distances within the molecular stacks in cis-perinone polymorphs have been reported to be close to the interlayer distance in graphite, around 3.338 Å and 3.424 Å for different polymorphs iucr.org.

Morphological investigations, often employing techniques like microscopy, are essential for understanding the crystal habit and particle shape of pigments, which influence their application properties researchgate.net. While specific detailed morphological studies solely focused on this compound were not extensively detailed in the search results, the general principles of pigment characterization involve such analyses to correlate crystal structure with macroscopic behavior.

Spectroscopic Techniques for Polymorphism and Solid-State Structural Analysis

Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, are valuable tools for analyzing the polymorphism and solid-state structure of organic pigments like this compound researchgate.netnih.govmdpi-res.comturcmos.comthermofisher.com. These methods provide vibrational fingerprints that are sensitive to the molecular conformation and crystal packing thermofisher.comlbt-scientific.com.

Polymorphism, the ability of a substance to exist in different crystal forms, results in distinct vibrational spectra lbt-scientific.comrigaku.com. FTIR spectroscopy measures the absorption of infrared light by the molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light due to these vibrations thermofisher.com. Both techniques are complementary and can differentiate between different polymorphic forms of a compound thermofisher.comlbt-scientific.comrigaku.com.

For perinone pigments, FTIR and Raman spectroscopy can be used to study the solid-state structure and identify the presence of different crystalline phases or the characteristics of the solid solution researchgate.netnih.gov. The vibrational modes observed in the spectra are influenced by the molecular interactions and the arrangement of molecules within the crystal lattice lbt-scientific.com. Low-frequency Raman spectroscopy, in particular, is highly sensitive to external lattice vibrational modes, which are directly related to the crystal structure lbt-scientific.com.

Powder X-ray Diffraction (PXRD) is considered a gold standard for the characterization of crystal structure and the identification of polymorphic forms researchgate.netnih.govlbt-scientific.comrigaku.com. By comparing the PXRD pattern of a sample to known patterns of different polymorphs or simulated patterns based on crystal structure data, the specific crystalline form can be identified rigaku.com. PXRD has been utilized in the study of perinone pigments, including this compound, to analyze their crystal structures and solid solution formation unito.itresearchgate.netnih.gov.

Differential Scanning Calorimetry (DSC) is another technique used in conjunction with PXRD to study polymorphism by detecting variations in thermal energy associated with phase transformations and melting points of different crystal forms rigaku.com.

The combination of these spectroscopic and diffraction techniques provides comprehensive information about the solid-state structure, including the presence of isomers, their arrangement in solid solution, crystallinity, and polymorphism, all of which are critical for understanding the properties and performance of this compound as a pigment.

Synthesis and Production

Vat Red 14 can be synthesized through several chemical routes. One method involves heating Benzene-1,2-diamine and Naphthalene-1,4,5,8-tetracarboxylic acid in a solution of glacial acetic acid or pyridine (B92270). Another synthetic pathway includes heating Naphthalene-1,4,5,8-tetracarboxylic acid with 2-Nitrobenzenamine, followed by reduction and cyclization steps. Treatment of Benzene-1,2-diamine with N,N'-diaryl-1,4,5,8-naphthoate carboximide is also a reported method.

The manufacturing processes for vat dyes, including this compound, can involve multiple chemical steps and historically have been associated with significant waste streams containing organic chemicals. scribd.com

Mechanistic Investigations of Chemical Transformations

Electrochemical and Chemical Reduction Mechanisms (Leuco Form Generation)

The generation of the soluble leuco form of Vat Red 14 from its insoluble oxidized state is a critical step in vat dyeing. This transformation involves the reduction of the quinoid structure present in the dye molecule. textilelearner.netchemsrc.com

Commonly, this reduction is achieved chemically using strong reducing agents in an alkaline medium. Sodium hydrosulfite (sodium dithionite (B78146), Na₂S₂O₄) in the presence of sodium hydroxide (B78521) (NaOH) is a widely used system for this purpose. benchchem.comtextilelearner.netwikipedia.orgtextilelearner.netslideshare.net The sodium hydrosulfite acts as the primary reducing agent, while sodium hydroxide provides the necessary alkaline environment for solubilizing the leuco form as its sodium salt. textilelearner.nettextilelearner.net

Electrochemical methods have also been explored for the reduction of vat dyes, offering potential environmental benefits by avoiding the use of traditional reducing agents like sodium dithionite, which produce hazardous by-products. researchgate.net

Indirect Electrolysis and Redox Mediator Studies

Indirect electrolysis involves the use of a redox mediator, a substance that is electrochemically reduced and then chemically reduces the vat dye. This approach allows for the reduction of dyes that are difficult to reduce directly at an electrode surface. Studies have investigated the use of redox mediators, such as iron tri-ethanolamine complex, for the indirect electrolytic reduction of vat dyes. researchgate.net This process can be carried out in an alkaline bath, and the mediator can potentially be regenerated cathodically. researchgate.net

Direct Electrochemical Reduction Pathways

Direct electrochemical reduction involves the transfer of electrons directly from the electrode to the vat dye molecule. While information specifically on the direct electrochemical reduction of this compound is limited in the provided results, general principles of vat dye electrochemistry apply. Vat dyes, containing reducible quinone groups, can accept electrons at appropriate negative potentials in an electrochemical cell, leading to the formation of the leuco form. The efficiency and pathway of direct electrochemical reduction are influenced by factors such as electrode material, electrolyte composition, pH, and potential applied.

Oxidation and Reversion Mechanisms

Following the uptake of the soluble leuco form by the textile fiber, the dye must be oxidized back to its insoluble, colored form to achieve washfastness. benchchem.comcottoninc.comtextilelearner.netwikipedia.orgtextilelearner.netslideshare.net This oxidation process can occur through exposure to atmospheric oxygen (airing) or by the application of chemical oxidizing agents. cottoninc.comtextilelearner.netwikipedia.orgtextilelearner.net

Common chemical oxidants used include atmospheric oxygen, sodium perborate, potassium dichromate, and hydrogen peroxide. benchchem.comcottoninc.comtextilelearner.net The oxidation converts the reduced leuco form, which is typically phenolic or enolic, back to the original quinoid structure of the insoluble dye pigment. textilelearner.net

The term "reversion" in the context of vat dyes can refer to the thermal or photoinduced conversion of a photoisomerized state back to its original form, as discussed in the context of other dye classes like azo dyes. acs.orgresearchgate.netoregonstate.edu However, in the primary application of vat dyes, "reversion" is less commonly used to describe the oxidation of the leuco form back to the pigment. The main focus is on the controlled oxidation process to fix the dye within the fiber.

Photodegradation Mechanisms and Light Stability Studies

Vat dyes are generally known for their excellent light fastness properties. benchchem.commade-in-china.comworlddyevariety.comimist.ma This stability implies a resistance to degradation when exposed to light. However, like many organic molecules, vat dyes can undergo photodegradation under certain conditions, particularly in the presence of photocatalysts or specific wavelengths of light. researchcommons.orgorientjchem.orgresearchgate.netepa.govmdpi.com

Studies on the photodegradation of vat dyes, although not specifically focused on this compound in the provided snippets, indicate that the process can involve the generation of reactive species like radicals through light-enhanced processes, leading to the breakdown of the dye molecule. researchcommons.orgmdpi.com The efficiency of photodegradation is influenced by factors such as the presence of photocatalysts (e.g., TiO₂), pH, dye concentration, and light intensity. researchcommons.orgorientjchem.orgresearchgate.netmdpi.com While vat dyes are generally resistant to light degradation compared to other dye classes, understanding their photodegradation mechanisms is important for environmental considerations and specialized applications. epa.gov

Structure-Reactivity Relationships in Textile Interaction Processes

The interaction of this compound with textile fibers, particularly cellulosic fibers like cotton, is governed by its chemical structure and the changes it undergoes during the dyeing process. benchchem.cominvivochem.cntextilelearner.nettextilelearner.net The key to this interaction lies in the difference in solubility and affinity between the oxidized and reduced forms of the dye. cottoninc.comtextilelearner.netwikipedia.orgtextilelearner.netslideshare.net

In its oxidized, insoluble pigment form, this compound has little to no affinity for cellulose (B213188) fibers. textilelearner.netdaffodilvarsity.edu.bd However, upon reduction to the soluble leuco form in an alkaline bath, the dye molecules develop an affinity for the hydroxyl groups of the cellulose polymer chains. textilelearner.nettextilelearner.net This affinity allows the leuco dye to diffuse into the porous structure of the fiber. cottoninc.comtextilelearner.nettextilelearner.netslideshare.netdaffodilvarsity.edu.bd

The chemical structure of the leuco form, with its increased polarity and potential for hydrogen bonding or other interactions with cellulose, facilitates this absorption. Once inside the fiber, the leuco dye is oxidized back to the insoluble pigment. benchchem.comcottoninc.comtextilelearner.netwikipedia.orgtextilelearner.netslideshare.net The regenerated insoluble dye particles are physically trapped within the fiber matrix, resulting in excellent wash fastness. benchchem.comimist.marsc.org

The specific polycyclic aromatic system and the presence of amine groups and naphthalene-derived rings in the structure of this compound contribute to its properties, including its red hue and its interaction characteristics with cellulose fibers. benchchem.com The high affinity for cotton fibers and good coverage of "dead cotton" are noted properties attributed to its structure and application mechanism. benchchem.commade-in-china.comworlddyevariety.com The strong covalent bonding mentioned in one source appears to be an overstatement based on the typical vat dyeing mechanism, which relies on physical entrapment after internal oxidation, rather than covalent bond formation with cellulose. benchchem.com

Advanced Spectroscopic and Chromatographic Methodologies for Research

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Techniques for Complex Mixture Analysis

HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful combination for the analysis of complex dye mixtures, offering high separation efficiency and sensitivity. This technique is valuable for resolving components within intricate formulations and providing detailed structural information through MS detection. epa.govnajah.eduresearchgate.net HPLC-MS/MS, utilizing tandem mass spectrometry, further enhances selectivity and sensitivity, making it suitable for trace analysis of dyes in various matrices, including forensic samples of fibers. researchgate.net Different ionization techniques, such as thermospray ionization, have been explored for LC/MS analysis of dyes. epa.gov While thermospray ionization is a soft technique, it may reveal impurities in dye samples. epa.gov The choice of LC/MS technique can impact sensitivity and specificity depending on the class of dye being analyzed. epa.gov For instance, techniques based on gas phase ionization may not be suitable for nonvolatile components like sulfonated azo dyes. epa.gov

HPLC with UV-Vis or Diode Array Detection (DAD) is also widely used for dye analysis, allowing for the separation and detection of dyes based on their chromatographic behavior and UV-Vis absorption properties. najah.edutandfonline.com This approach has been applied to study the degradation of dyes and to analyze dyes extracted from fibers. najah.edu

Spectroscopic Techniques for In-Situ Monitoring and Intermolecular Interaction Studies

Spectroscopic methods are crucial for understanding the behavior of Vat Red 14 and other dyes, including their dissolution kinetics, complex formation, and intermolecular interactions.

UV-Vis Spectroscopy for Dissolution Kinetics and Complex Formation

UV-Vis spectroscopy is a fundamental tool for quantifying dye concentration and monitoring processes like dissolution and degradation. researchgate.netiosrjournals.org The removal or degradation of this compound from aqueous solutions, for example, can be quantified by measuring the decrease in color intensity using a UV-Vis spectrophotometer at a specific wavelength, such as 613 nm for Vat Red R1 (a related vat red dye). researchgate.netiosrjournals.org UV-Vis spectroscopy is also used to examine the enhancement of solubility of inclusion complexes, such as that formed between Vat Red 13 and β-cyclodextrin, by analyzing changes in the UV-Vis absorption spectrum values. researchgate.net UV-Vis absorption spectra provide information about the electronic transitions within the dye molecule and can be used for identification and characterization. rsc.orgojp.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Intermolecular Interactions

FTIR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to study intermolecular interactions. najah.edunih.govresearchgate.netedinst.comchemmethod.com FTIR spectra can reveal the chemical bonds and structure of materials. researchgate.netedinst.com In the context of dyes, FTIR can be used to characterize the functional groups of biosorbents before and after dye adsorption, helping to identify the active sites involved in the interaction. chemmethod.com For instance, shifts in FTIR peaks can indicate the involvement of specific functional groups in the biosorption of dyes like Congo Red. chemmethod.com FTIR spectroscopy is also used in the characterization of synthesized dyes and their interactions with materials like fabrics. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is a common technique for analyzing solid dye powders. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) and Other Advanced Spectroscopies in Reaction Analysis

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for elucidating the molecular structure of organic compounds, including dyes. researchgate.netresearchgate.netuni.lulibretexts.org NMR spectra provide detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of synthesized structures and the study of molecular interactions. researchgate.netlibretexts.org For example, NMR experiments have been used to study the interaction of dyes with cyclodextrins, providing insights into the formation of inclusion complexes and rotational isomerism. researchgate.net Two-dimensional NMR techniques like COSY can help in building the molecular skeleton by showing correlations between coupled nuclei. libretexts.org

Other advanced spectroscopic techniques, such as photoluminescence (PL) spectroscopy, can be applied to study the optical properties of vat dyes, including their emission behavior and Stokes shifts, providing information about their electronic states and potential for aggregate formation in solid films. rsc.org

Chromatographic Separation of Isomers and Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for separating components in dye mixtures and assessing their purity. Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the separation and identification of dyes and the assessment of their purity. ritan-chemical.comojp.govcurtin.edu.ausigmaaldrich.com TLC can be used to follow the progress of reactions in dyestuff manufacturing. sdc.org.uk For this compound, TLC has been shown to clearly separate its cis and trans isomers, with the trans isomer exhibiting a higher Rf value than the cis form in certain eluent systems. sdc.org.uk High-temperature, non-reducing eluent systems on silica (B1680970) gel plates have been found to provide good separation of vat dyes by TLC. sdc.org.uk While TLC is primarily a comparative method, coupling it with techniques like Raman spectroscopy can aid in the classification and identification of dyes. ojp.gov High-Performance Thin Layer Chromatography (HPTLC) offers improved separation efficiency and can be used as an investigative tool for separating and purifying dyes for further analysis. ojp.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure, stability, and reactivity of dye molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For dyes like Vat Red 14, which belongs to the anthraquinone (B42736) class, DFT is instrumental in understanding the relationship between its molecular structure and its color and chemical properties. mdpi.com

DFT calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's excitation energy and, consequently, its color. For anthraquinone dyes, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting anthraquinone core. mdpi.comnih.gov The electronic transitions, typically of a π → π* nature, from the HOMO to the LUMO are responsible for the absorption of light in the visible spectrum, which gives the dye its characteristic color. nih.gov

By analyzing the electron density distribution and molecular electrostatic potential, DFT can predict the most likely sites for chemical reactions, such as reduction and oxidation, which are fundamental to the vatting process. The calculations can also help in understanding the stability of the leuco form of the dye.

Table 1: Illustrative DFT-Calculated Electronic Properties for Anthraquinone-Based Dyes

| Property | Typical Calculated Value Range | Significance for this compound |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the electron-donating ability and oxidation potential. |

| LUMO Energy | -2.5 to -3.5 eV | Relates to the electron-accepting ability and reduction potential. |

| HOMO-LUMO Gap | 2.0 to 3.0 eV | Determines the primary electronic transition and visible color. |

| Dipole Moment | 2.0 to 5.0 Debye | Influences solubility and intermolecular interactions. |

Note: These are representative values for anthraquinone dyes and the actual values for this compound would require specific calculations.

To specifically study the excited states and photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. nih.govacs.org TD-DFT can accurately predict the absorption spectra of dyes, providing information on the maximum absorption wavelength (λmax) and the intensity of the absorption bands (oscillator strength). whiterose.ac.ukmdpi.com

For industrial dyes, TD-DFT calculations can rationalize the color differences between structurally similar molecules and explain the effects of substituents on the absorption spectrum. acs.org For instance, calculations can show how different functional groups on the anthraquinone skeleton of a dye like this compound would shift its color. These theoretical predictions are invaluable for designing new dyes with specific desired shades. whiterose.ac.uk Furthermore, TD-DFT can be employed to study the phosphorescence properties of anthraquinone compounds, which is relevant for understanding their photostability. mdpi.com

Molecular Dynamics Simulations of Dye-Substrate and Dye-Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its interactions with textile fibers, such as cellulose (B213188) in cotton, and with solvent molecules. rsc.orgdiva-portal.orgnih.gov

In the context of dyeing, MD simulations can model the adsorption of dye molecules onto a cellulose surface. diva-portal.orgnih.gov These simulations can reveal the preferred orientation of the dye on the fiber, the nature of the intermolecular forces involved (e.g., van der Waals forces, hydrogen bonds), and the binding energy between the dye and the substrate. Understanding these interactions at the molecular level is key to explaining the affinity and fastness properties of the dye. For example, simulations can show how the planar structure of this compound allows for strong stacking interactions with the flat glucose rings of the cellulose polymer chains.

MD simulations are also used to study the behavior of dyes in solution, such as the tendency of dye molecules to aggregate. mdpi.comatto-tec.comnih.gov Dye aggregation can significantly affect the dyeing process and the final color. By simulating a system of multiple dye molecules in a solvent, MD can help to understand the factors that promote or prevent aggregation, such as dye concentration, temperature, and the presence of salts or other additives. rsc.org

Computational Modeling of Material Performance and Dye Behavior

Computational models can be developed to predict the performance of this compound in various applications, linking its molecular properties to macroscopic behaviors like color fastness and dyeing efficiency. research.com These models often integrate data from quantum chemical calculations and molecular dynamics simulations with experimental results.

One approach is to develop quantitative structure-property relationship (QSPR) models. nih.govresearchgate.net QSPR models use statistical methods to correlate the chemical structure of a molecule with a specific property. For this compound, a QSPR model could be developed to predict its lightfastness based on calculated molecular descriptors such as the energy of the triplet state or the bond dissociation energies.

Machine Learning Approaches for Dye Design and Property Prediction in Materials Science

Machine learning (ML) is increasingly being used in materials science to accelerate the discovery and design of new materials with desired properties. mdpi.comscitepress.org In the context of dyes, ML models can be trained on large datasets of known dyes to predict the properties of new, untested molecules. nih.govnih.gov

For a dye like this compound, an ML model could be trained to predict properties such as its absorption spectrum, solubility, and fastness ratings based on its molecular structure. These models can screen virtual libraries of thousands of potential dye molecules much faster than traditional experimental or computational methods. nih.gov For instance, a machine learning model could be developed to predict the adsorption capacity of vat dyes on different substrates, which would be highly valuable for optimizing wastewater treatment processes. researchgate.net

ML can also be applied to optimize the dyeing process itself. By analyzing data from industrial dyeing operations, ML algorithms can identify complex relationships between process parameters (e.g., temperature, pH, dye concentration) and the final product quality. mdpi.comscitepress.org This can lead to the development of more efficient and sustainable dyeing processes with reduced consumption of water, energy, and chemicals.

Applications in Advanced Materials Science and Engineering

Vat Photopolymerization and Additive Manufacturing Applications

A comprehensive search of scientific literature and technical databases did not yield any specific research or applications of Vat Red 14 in the field of vat photopolymerization or other additive manufacturing processes. Vat photopolymerization relies on photoinitiators or photosensitizers that absorb light (typically UV) to initiate a polymerization reaction, curing a liquid resin into a solid object. mdpi.comresearchgate.net Dyes can be used in these systems as photosensitizers; however, there is no evidence to suggest that this compound, a perinone-based compound, is utilized for this purpose. mdpi.comnih.govnih.gov Its known applications are centered on its properties as a pigment and textile dye. nih.govresearchgate.netunito.it

Photoresin Design and Optimization for Three-Dimensional Printing

There are no available studies or data detailing the use of this compound in the design and optimization of photoresins for three-dimensional printing. The development of such resins involves careful selection of monomers, oligomers, and photoinitiating systems to achieve desired mechanical properties and curing characteristics, and this compound is not documented as a component in these formulations.

Integration with Multi-modality Manufacturing Techniques

No information is available regarding the integration of this compound with multi-modality manufacturing techniques. These advanced processes combine different manufacturing methods, such as additive and subtractive manufacturing, and the materials used are chosen for specific functional properties not associated with this compound.

Functional Materials Development (e.g., Sorption Materials, Optoelectronic Components)

While perinone derivatives, the chemical class to which this compound belongs, possess semiconductor properties that make them potentially interesting for organic electronics and optoelectronics, their practical application is severely limited by their poor solubility in typical organic solvents. nih.gov Research indicates that this compound is rarely used in organic electronics for this reason. nih.gov No studies were found that describe the use of this compound in the development of sorption materials.

Nanomaterial Integration and Controlled Architecture

There is no scientific literature to support the integration of this compound into nanomaterials or its use in creating controlled nano-architectures. Research in this area focuses on materials with specific physical and chemical properties that can be manipulated at the nanoscale, and this compound has not been identified as a candidate for such applications.

Enhancement of Dyeing Efficiency and Performance in Specialized Textile Systems

The traditional and primary application of this compound is in the dyeing of cellulosic fibers like cotton. usitc.gov Vat dyes are known for their excellent fastness properties. usitc.gov Research into enhancing the efficiency of vat dyeing processes is ongoing, focusing on improving dye solubility and reducing the environmental impact of the dyeing process.

Inclusion Complex Formation with Cyclodextrins for Improved Performance

A promising method for improving the application of vat dyes, which are characteristically insoluble in water, is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, such as vat dyes, within their cavity.

This encapsulation can lead to several performance enhancements:

Increased Apparent Solubility: By forming an inclusion complex, the hydrophobic dye molecule can be more easily dispersed in an aqueous dyebath.

Improved Dyeing Rate and Levelness: The complex can act as a carrier, facilitating a more controlled and uniform transfer of the dye to the fiber surface.

Reduced Use of Chemicals: The improved solubility and dispersion may lead to a reduction in the amount of reducing agents needed to solubilize the vat dye, which is an environmental and economic benefit.

While specific research detailing the formation of an inclusion complex with this compound was not found, studies on the closely related Vat Red 13 have demonstrated the viability of this approach. The formation of a β-cyclodextrin/Vat Red 13 complex significantly enhanced the dye's dissolution rate and sped up the vat dyeing process on viscose fabric. This suggests that a similar approach could potentially be applied to this compound to improve its dyeing performance.

Cationization of Fibers for Enhanced Dye Uptake and Uniformity

In advanced materials science, the surface modification of textile fibers to enhance their functional properties is a significant area of research. For cellulosic fibers such as cotton, which possess a negative surface charge in aqueous environments, the dyeing process with anionic dyes like this compound can be inefficient, often requiring large amounts of electrolytes to overcome the electrostatic repulsion between the fiber and the dye molecules. A key strategy to address this challenge is the cationization of the fibers, a process that introduces positive charges onto the fiber surface, thereby promoting electrostatic attraction with anionic dyes. This modification leads to a more efficient, and environmentally sustainable dyeing process.

Recent research has demonstrated the profound impact of cationization on the uptake of vat dyes. One of the most effective cationic agents for this purpose is 3-chloro-2-hydroxypropyltrimethyl ammonium (B1175870) chloride (CHPTAC). The treatment of cotton fibers with CHPTAC results in the formation of a permanent cationic charge on the cellulose (B213188) backbone. This pre-treatment fundamentally alters the fiber's surface chemistry, making it highly receptive to the anionic leuco form of vat dyes, such as this compound.

Detailed Research Findings

Studies on the application of vat dyes to cationized cotton have revealed a dramatic improvement in dye uptake and color depth. scispace.commdpi.comnih.govnih.gov In a notable investigation into the trichromatic vat dyeing of cationized cotton, it was observed that the color depth of the dyed fabric could be improved by more than tenfold compared to conventional dyeing on untreated cotton. scispace.comnih.govnih.govresearchgate.net This substantial increase is attributed to the strong ionic bonding that occurs between the positively charged sites on the modified cotton and the negatively charged leuco-vat dye anions, in addition to the existing van der Waals forces. scispace.commdpi.comnih.govnih.gov

The cationization process, when integrated with mercerization, has been shown to yield uniform coloration. scispace.commdpi.comnih.gov When cationization is performed as a post-treatment, the cationic compound may deposit unevenly on the fiber surface, leading to patchy dyeing. scispace.comnih.gov However, conducting the cationization during the mercerization process allows for a uniform distribution of the cationic compound within the newly formed cellulose II structure, ensuring even and level dyeing results. scispace.comnih.gov

Electrokinetic analysis of cationized cotton confirms a significant shift in the surface charge. Standard cotton fabric exhibits a negative zeta potential, whereas cotton treated with CHPTAC shows a considerably less negative or even positive zeta potential, confirming the successful introduction of cationic sites. mdpi.com This altered surface charge is the primary driver for the enhanced adsorption of the anionic leuco form of vat dyes. scispace.commdpi.comnih.gov

The enhanced dye uptake on cationized fibers also offers significant environmental benefits. The strong affinity between the modified fiber and the dye can reduce or even eliminate the need for electrolytes in the dyebath, leading to a "salt-free" or "low-salt" dyeing process. scispace.com This not only simplifies the dyeing procedure but also reduces the salinity of the textile effluent, a major environmental concern in the textile industry.

The following interactive data table summarizes the key findings from research on the dyeing of a red vat dye on standard and cationized cotton, which can be considered indicative of the expected performance of this compound under similar conditions.

| Fiber Treatment | Cationizing Agent | Dye Concentration (% owf) | Observed K/S Value (Relative Color Strength) | Improvement Factor |

| Standard Cotton | None | 1% | 1.5 | - |

| Cationized Cotton | CHPTAC | 1% | 16.0 | ~10.7x |

| Standard Cotton | None | 3% | 3.0 | - |

| Cationized Cotton | CHPTAC | 3% | 32.0 | ~10.7x |

K/S values are illustrative based on research on a closely related red vat dye and represent the significant increase in color strength achievable through cationization.

Environmental Fate, Transport, and Remediation Studies

Biodegradation Pathways and Microbial Remediation Strategies

Biological treatment methods are considered cost-effective and environmentally friendly alternatives to conventional physicochemical processes for dye-containing wastewater. nih.govnih.gov These strategies harness the metabolic capabilities of microorganisms to decolorize and degrade dye molecules into simpler, less toxic compounds. jabonline.inmdpi.com The effectiveness of bioremediation is largely dependent on the adaptability and activity of the selected microorganisms. jabonline.in

The isolation of microorganisms from dye-contaminated sites is a common strategy, as these environments harbor adapted strains capable of remediation. nih.gov While various individual bacterial and fungal species have shown the ability to decolorize dyes, research indicates that microbial consortia often exhibit higher degradation efficiency. mdpi.comnih.gov Mixed cultures can achieve more complete degradation due to synergistic metabolic pathways, where the intermediates produced by one strain are utilized by another. mdpi.com

In a study investigating the decolorization of several vat dyes by bacterial isolates from textile mills, Bacillus firmus was identified as an efficient isolate for the degradation of vat red dye. researchgate.net Other bacteria, including Klebsiella oxytoca, Staphylococcus aureus, and Bacillus macerans, also demonstrated varying levels of decolorizing potential against different vat dyes. researchgate.net Bacteria are often preferred for bioremediation due to their rapid growth, ease of manipulation, and tolerance to harsh environmental conditions. nih.gov

Table 1: Examples of Microorganisms Involved in Vat and Other Textile Dye Degradation

| Microorganism/Consortium | Target Dye | Key Findings | Reference(s) |

|---|---|---|---|

| Bacillus firmus | Vat Red Dye | Showed high potential for decolorization. | researchgate.net |

| Bacillus macerans | Vat Black Dye | Demonstrated the highest decolorizing potential (75.04%) among tested isolates for this dye. | researchgate.net |

| Pseudomonas sp., Enterococcus sp. | Azo Dyes | Bacterial consortia can effectively decolorize and degrade azo dyes. | mdpi.com |

| Fungi (e.g., White-rot fungi) | Various Dyes | Capable of degrading a broad spectrum of dyes due to nonspecific enzyme systems. | ijcmas.comnih.gov |

This table is representative of dye-degrading microorganisms and includes specific findings for vat dyes where available.

The microbial degradation of dyes is an enzyme-mediated process. nih.gov Key enzymes involved in breaking down complex dye structures include oxidoreductases such as laccases, peroxidases, and azoreductases. nih.govnih.gov While Vat Red 14 is an anthraquinone-based dye, not an azo dye, the enzymatic principles of cleaving complex aromatic structures are relevant. The initial step in biodegradation typically involves the enzymatic cleavage of the dye molecule, leading to the formation of smaller aromatic intermediates. nih.gov

Under anaerobic conditions, the reduction of azo bonds by azoreductases is a primary mechanism for azo dyes, forming aromatic amines. mdpi.commdpi.com For other dye types, enzymes like laccases and peroxidases, often produced by white-rot fungi, utilize a non-specific free-radical mechanism to oxidize a wide range of aromatic compounds, making them effective against structurally diverse dyes. ijcmas.commdpi.com These enzymatic processes can lead to the complete mineralization of dyes into carbon dioxide and water under optimal conditions. nih.gov

Advanced Oxidation Processes for Textile Dye Effluent Treatment (e.g., Photocatalysis)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These methods are particularly effective for treating effluents containing recalcitrant dyes like vat dyes that are resistant to conventional biological treatment. nih.gov

Photocatalysis, a prominent AOP, utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (such as UV or solar light) to generate highly reactive hydroxyl radicals. nih.govacs.org These radicals can non-selectively attack and degrade complex organic molecules. acs.org The process is advantageous as it can lead to the complete mineralization of pollutants and can be powered by natural sunlight, reducing operational costs. gnest.org The efficiency of photocatalytic degradation is influenced by several factors, including pH, catalyst concentration, temperature, and the intensity of the light source. acs.org

Table 2: Overview of Advanced Oxidation Processes for Dye Effluent Treatment

| AOP Method | Principle | Advantages | Reference(s) |

|---|---|---|---|

| Photocatalysis (e.g., UV/TiO₂) | Generation of •OH radicals using a semiconductor catalyst and light. | Can achieve complete mineralization; potential to use solar energy. | nih.govgnest.org |

| Ozonation (O₃) | Direct oxidation by ozone molecules or indirect oxidation via •OH radicals. | Effective for color removal and disinfection. | mdpi.comresearchgate.net |

| Fenton Process (Fe²⁺/H₂O₂) | Generation of •OH radicals from the reaction of hydrogen peroxide and ferrous ions. | Rapid degradation rates; operates at ambient conditions. | mdpi.com |

| Electro-Oxidation | Generation of oxidants on an anode surface to degrade pollutants. | Effective for mineralization of persistent organic pollutants. | mdpi.com |

Green Chemistry Principles in Waste Minimization from Dyeing Processes

The application of green chemistry principles to textile dyeing aims to reduce the environmental footprint of the entire process, from chemical selection to waste generation. A key area of focus for vat dyeing is the replacement of conventional reducing agents. nih.gov The standard vat dyeing process requires a strong reducing agent to convert the insoluble vat dye pigment into its soluble "leuco" form, which can then be absorbed by the fiber. cottoninc.comwikipedia.org

The most common reducing agent, sodium dithionite (B78146) (also known as sodium hydrosulphite or hydrose), is not environmentally friendly, producing toxic sulfur-containing by-products in the effluent. nih.gov Research into green alternatives has identified several natural reducing agents, such as extracts from pineapple barks, watermelon, and carambola. nih.gov These natural extracts can effectively reduce vat dyes under alkaline conditions, providing a more sustainable and eco-friendly dyeing method. By replacing hazardous chemicals with benign alternatives, this approach minimizes the generation of toxic waste at the source, a core principle of green chemistry. nih.gov

Environmental Impact of Dye By-products and Transformation Metabolites

The environmental concern with dye pollution extends beyond the color of the wastewater; the parent dye molecules and their degradation by-products can be toxic, mutagenic, and carcinogenic. nih.govnih.govjuniperpublishers.com Incomplete degradation of dyes through remediation processes can result in the formation of intermediate metabolites, which may be more toxic than the original compound. nih.gov

For instance, the anaerobic degradation of azo dyes is known to produce aromatic amines, a class of compounds that includes known carcinogens. mdpi.com Although this compound is an anthraquinone (B42736) derivative, its breakdown would also result in smaller aromatic compounds whose toxicity must be assessed. The discharge of these by-products into aquatic ecosystems can have severe consequences, inhibiting the photosynthetic activity of aquatic plants by reducing light penetration and exerting toxic effects on aquatic life. jabonline.inresearchgate.net Therefore, a critical component of any remediation study is the ecotoxicological analysis of the treated effluent to ensure that the process leads to detoxification and not just decolorization. juniperpublishers.com

Historical Context and Evolution of Vat Dye Chemistry: an Academic Perspective

Historical Development of Anthraquinone-Based Vat Dyes and Related Pigments

The genesis of modern synthetic vat dyes, particularly those derived from anthraquinone (B42736), marked a significant turning point in the coloration industry. While the use of natural vat dyes like indigo (B80030) dates back millennia, the era of synthetic innovation began at the turn of the 20th century. sdinternational.comwikipedia.org In 1901, a pivotal breakthrough occurred when chemist René Bohn, working for the German chemical firm BASF, synthesized the first anthraquinone vat dye, Indanthrene Blue (later classified as C.I. Vat Blue 4). fibre2fashion.comdyestuffscn.comraa.se This discovery was not the result of a direct search for a new dye class but emerged from experiments attempting to fuse indigo and anthraquinone. raa.se The resulting dye exhibited exceptional fastness properties, far surpassing most existing colorants. ebsco.com

This initial success spurred rapid development. In the same year, another key anthraquinone dye, Flavanthrone (C.I. Vat Yellow 1), was discovered. raa.se By 1906, the company Bayer had entered the market, introducing the first vat red and a range of other colors under the "Algol" brand. fibre2fashion.comfibre2fashion.com The early growth of the industry was concentrated in Germany, with the United States initially importing these advanced dyes due to German patent protection, a lack of raw materials like anthracene (B1667546), and insufficient technical expertise. fibre2fashion.comfibre2fashion.com A crucial development for American production came in 1917, when a new process was developed to manufacture the key precursor, anthraquinone, from readily available coal-tar derivatives, naphthalene (B1677914) and benzene. fibre2fashion.com This enabled Du Pont to commence the first successful commercial production of anthraquinone vat dyes in the U.S. by 1919. fibre2fashion.com

A notable figure in the popularization of these dyes was James Morton, a Scottish weaver who, frustrated by the poor lightfastness of available dyes, sought out colorants that would not fade. raa.se His advocacy and subsequent collaboration with chemists led to the formation of Scottish Dyes Ltd., which in 1920 discovered Caledon Jade Green (C.I. Vat Green 1). dyestuffscn.comraa.se This dye became immensely popular and was responsible for the iconic jade green shade of the 1930s, fundamentally changing public expectations for color longevity in textiles. raa.se

The class of compounds to which Vat Red 14 belongs, the perinones, represents a related and significant group of vat dyes and pigments. google.comnih.gov Perylene (B46583), discovered in 1912, formed the basis for another small but important group of red and violet synthetic vat dyes. mfa.org Many vat dyes, owing to their insolubility and stability, are also prepared as pigments for use in paints and plastics. google.com This is true for the isomeric components of this compound; the trans isomer is known as C.I. Vat Orange 7 and C.I. Pigment Orange 43, while the cis isomer is C.I. Vat Red 15 and C.I. Pigment Red 194. google.com

| Year | Event | Significance |

| 1901 | René Bohn (BASF) synthesizes Indanthrene Blue (Vat Blue 4). fibre2fashion.comdyestuffscn.com | Marks the creation of the first synthetic anthraquinone vat dye, launching a new era of high-fastness colorants. |

| 1901 | Flavanthrone (Vat Yellow 1) is discovered. raa.se | Rapid expansion of the anthraquinone dye color palette. |

| 1906 | Bayer introduces the first vat red under the "Algol" brand. fibre2fashion.comfibre2fashion.com | Commercial availability of a wider range of vat dye colors. |

| 1917 | A new process for manufacturing anthraquinone is developed in the U.S. fibre2fashion.com | Enables domestic production in the United States, breaking dependency on German imports. |

| 1919 | Du Pont begins the first commercial production of vat dyes in the U.S. fibre2fashion.com | Establishes a major new manufacturing base for high-performance dyes. |

| 1920 | Caledon Jade Green (Vat Green 1) is discovered by Scottish Dyes Ltd. dyestuffscn.comraa.se | Introduction of a famously light-fast green dye that heavily influenced fashion and consumer expectations. |

| 1930s | A complete color range of vat dyes becomes available. dyestuffscn.com | Vat dyes are established as a mature and comprehensive class of dyes for textiles. |

Methodological Evolution in Dye Synthesis and Characterization over Time

The methodologies for both synthesizing and characterizing vat dyes have evolved significantly since their inception, driven by needs for greater efficiency, higher purity, better control over products, and more precise analytical identification.

Early synthesis of anthraquinone dyes often involved harsh reaction conditions. The original synthesis of Indanthrene Blue, for example, required the fusion of 2-aminoanthraquinone (B85984) with caustic potash at high temperatures. fibre2fashion.comfibre2fashion.com The production of the anthraquinone precursor itself underwent a critical evolution. Initially dependent on anthracene from coal tar, a more efficient process was developed involving the Friedel-Crafts reaction between phthalic anhydride (B1165640) and benzene, followed by ring closure, which became crucial for the American dye industry. fibre2fashion.com

The synthesis of perinone dyes like this compound involves the condensation of naphthalene-1,4,5,8-tetracarboxylic acid (or its anhydride) with an aromatic diamine, in this case, 1,2-diaminobenzene. dyestuffscn.com This reaction produces a mixture of cis and trans isomers. google.com Over time, refinements to this process have been developed to improve yields and control the isomer ratio, as the trans isomer (Vat Orange 7) is often the more coloristically desirable product. An example of this methodological evolution is a patented two-stage process where the reactants are first subjected to a "precondensation" at a lower temperature (60–110 °C) in an aqueous medium, followed by the completion of the condensation at a higher temperature (130–180 °C). google.com This controlled, multi-stage approach represents a significant advancement from earlier, less precise single-pot fusion methods, leading to higher yields and a more favorable product composition. google.com

The characterization of dyes has undergone a parallel and equally profound transformation. In the late 19th and early 20th centuries, the determination of a dye's structure, such as von Baeyer's work on indigo, relied on classical chemical degradation and elemental analysis, a laborious process that required significant amounts of pure material. dyestuffscn.com Today, the identification of dyes, particularly in complex mixtures or as trace components on historical artifacts, employs a suite of advanced analytical techniques. tandfonline.com High-performance liquid chromatography (HPLC), often coupled with diode-array detection (DAD) or mass spectrometry (MS), has become the most reliable and versatile method for separating and identifying organic colorants. researchgate.net These chromatographic techniques allow for the precise identification of individual components, such as the different isomers within a commercial sample of this compound, from very small samples. Spectroscopic methods are also employed, providing detailed information about molecular structure. researchgate.net This evolution from classical chemistry to modern instrumental analysis allows for a far more detailed and accurate characterization of dye composition and purity.

Impact of Vat Dyes on Textile Chemistry and Industrial Innovation

The introduction of anthraquinone-based vat dyes instigated a revolution in textile chemistry, primarily by providing a solution to the pervasive problem of color fading. raa.se The single most important impact of this class of dyes was their exceptional fastness to both washing and light, a level of durability previously unattainable for a wide range of brilliant colors. sdinternational.comtiankunchemical.commfa.org This superior performance is a direct result of their unique application chemistry.

Vat dyes are applied in a two-step process. First, the water-insoluble pigment is chemically reduced in an alkaline solution (the "vat"), typically using sodium hydrosulfite, to form a soluble "leuco" compound. wikipedia.orgebsco.com In this soluble state, the dye penetrates and diffuses into the cellulosic fibers of textiles like cotton. britannica.com Following this impregnation, the fabric is exposed to air or chemical oxidants, which converts the leuco dye back to its original insoluble pigment form, physically trapping it inside the fiber structure. wikipedia.orgtiankunchemical.com This process creates a strong, mechanical bond, resulting in the dye becoming an integral part of the fiber, which is the basis for its outstanding wash fastness. nbinno.com

This unprecedented durability had a profound impact on the textile industry. For the first time, textiles could be produced in vibrant shades that would last the lifetime of the garment, withstanding repeated laundering and prolonged exposure to sunlight. floxytiedye.com This made vat dyes the colorants of choice for applications where durability was paramount, including workwear, military uniforms, outdoor furnishings, and high-quality apparel. sdinternational.comvipulorganics.com The iconic deep blue of denim is achieved with indigo, the original vat dye, prized for its characteristic wear and fastness properties. tiankunchemical.com The commercial success of these dyes changed consumer perceptions, creating a demand for colorfast textiles that drove further industrial innovation. raa.se

The specialized requirements of vat dyeing also spurred technological advancements. The need to control complex chemical reactions involving reduction and oxidation on an industrial scale prompted innovations in dyeing machinery and process control. nbinno.com Furthermore, the strategic importance of these dyes, highlighted by the reliance on German imports before World War I, forced countries like the United States to develop their own chemical manufacturing capabilities, leading to significant growth and innovation in their domestic chemical industries. fibre2fashion.com The standard of performance set by vat dyes influenced the entire field of dye chemistry, paving the way for later innovations like reactive dyes, which were also designed to form permanent, covalent bonds with textile fibers. chemrxiv.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Feedstocks

The future development of Vat Red 14 is intrinsically linked to the innovation of its synthesis and the sustainability of its raw materials. Conventional synthesis involves the condensation of Naphthalene-1,4,5,8-tetracarboxylic acid (or its anhydrides) with o-Phenylenediamine (B120857). worlddyevariety.com Research is now aimed at transforming this process through greener chemistry and renewable inputs.

Novel Synthetic Routes: For the precursors of this compound, emerging research points toward more environmentally benign production methods. A novel approach for synthesizing o-phenylenediamines involves an iodine and copper co-catalyzed direct conversion of cyclohexanones, which notably utilizes air as a green oxidant under mild conditions. rsc.org Similarly, while Naphthalene-1,4,5,8-tetracarboxylic acid is typically derived from the oxidation of pyrene, alternative scalable methods are being explored to provide a more stable and economic supply chain. wikipedia.orggoogle.com

Sustainable Feedstocks: A significant paradigm shift in dye manufacturing is the move away from petroleum-based feedstocks. The exploration of bio-based resources, such as glucose and other carbohydrates, presents a promising avenue for producing the necessary aromatic precursors for vat dyes. This transition aligns with global sustainability goals by reducing reliance on fossil fuels and potentially lowering the carbon footprint of dye production.

Greener Reducing Agents: The vatting process, which solubilizes the dye for application, traditionally relies on sodium dithionite (B78146) (hydrosulfite), a chemical that contributes to high salt content and chemical oxygen demand (COD) in wastewater. autumnchem.com Future research is intensely focused on sustainable alternatives. Electrochemical reduction is a leading contender, using electrons to reduce the dye, thereby minimizing chemical waste and allowing for the recycling of electrolytes. core.ac.ukscientific.netresearchgate.net Furthermore, studies have demonstrated the viability of natural reducing agents derived from plant extracts, such as those from apples, henna roots, carambola, and watermelon, which show comparable reduction potential to conventional agents. icrc.ac.iricrc.ac.irnih.gov

| Parameter | Conventional Method | Emerging Sustainable Alternatives |

|---|---|---|

| Reducing Agent | Sodium Dithionite | Electrochemical Reduction, Glucose-based systems, Plant Extracts (e.g., henna, apple) autumnchem.comicrc.ac.iricrc.ac.ir |

| Feedstock Origin | Petroleum-based (e.g., Pyrene) | Bio-based resources (potential), Greener synthesis from accessible materials rsc.orggoogle.com |

| Environmental Impact | High salt load (sulfates/sulfites) in effluent, reliance on fossil fuels core.ac.uk | Reduced chemical waste, lower COD, potential for circularity and use of renewable resources core.ac.uknih.gov |

Advanced Characterization of In-Situ Dyeing and Material Integration Processes

Understanding the behavior of this compound during the dyeing process—from its soluble leuco form to its final integration as an insoluble pigment within a material matrix—is critical for optimizing performance and efficiency. Traditional ex-situ analysis methods are often insufficient to capture the dynamic interactions at the fiber-dye interface. Future research will increasingly rely on advanced in-situ characterization techniques.

Spectroscopic and microscopic methods are at the forefront of this research. Techniques like derivative spectrophotometry have shown promise in accurately determining the concentration of soluble leuco dyes in real-time, overcoming the challenges of light scattering caused by insoluble dye particles. idosi.org This allows for precise monitoring and control of the vatting and dyeing stages.

For analyzing the dye once integrated into the textile, high-resolution in-situ methods are being adapted. For instance, studies on similar dye-mordant systems using micro-X-ray fluorescence (µ-XRF) mapping and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy have provided unprecedented insight into the distribution and coordination chemistry of the pigment within individual textile fibers. scispace.com Applying such techniques to this compound could reveal how dyeing parameters affect its penetration depth, aggregation state, and chemical bonding within the fiber's cortex, which are crucial determinants of color fastness and durability.

| Technique | Application in Vat Dyeing Analysis | Key Insights Gained |

|---|---|---|

| Derivative Spectrophotometry | Real-time monitoring of leuco dye concentration in the dyebath. idosi.org | Accurate measurement of soluble dye, enabling precise process control and optimization of reducing agent usage. |

| In-situ µ-XRF Mapping | Mapping the elemental distribution of the dye complex across a fiber cross-section. scispace.com | Visualizing dye penetration depth and uniformity within the material matrix. |

| NEXAFS Spectroscopy | Probing the chemical state and coordination environment of the dye molecule inside the fiber. scispace.com | Understanding the chemical interactions between the dye and the fiber, which govern fastness properties. |

| Computer Color Matching (CCM) | Measuring color strength (K/S value) and color difference parameters (dE, dL, da, db*). researchgate.net | Quantitative evaluation of dyeing outcomes and consistency between different dyeing methods. |

Predictive Modeling and Artificial Intelligence-Driven Materials Design for Vat Dyes

The paradigm of materials discovery is being revolutionized by computational modeling and artificial intelligence (AI), offering powerful tools to accelerate the design of new dyes and optimize existing ones like this compound. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error laboratory work.

Predictive Modeling: At the core of this approach are structure-property models. By training machine learning algorithms on large datasets of known dyes, it is possible to predict key properties such as color, light fastness, and solubility based solely on a molecule's chemical structure. nih.gov For this compound, these models could predict how structural modifications—such as the addition of different functional groups—would alter its performance characteristics, guiding synthetic efforts toward molecules with enhanced properties.

Generative AI for Novel Dye Discovery: Generative AI models can go a step further by proposing entirely new chemical structures that are predicted to have desirable properties. hellonesh.io These tools can be constrained by parameters such as synthetic accessibility and eco-friendliness, helping chemists to innovate sustainable, high-performance vat dyes. Companies in the dye industry are already using AI to expand their portfolios with more efficient and sustainable products. hellonesh.io

Interdisciplinary Research in Functional Materials and Environmental Chemistry Applications

The future of this compound extends beyond textiles into interdisciplinary fields, driven by its inherent stability and the pressing need for sustainable chemical processes.